2-Bromo-n,n-dicyclohexylacetamide
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Overview
Description
2-Bromo-n,n-dicyclohexylacetamide is an organic compound with the molecular formula C14H24BrNO and a molecular weight of 302.25 g/mol It is characterized by the presence of a bromine atom attached to an acetamide group, which is further substituted with two cyclohexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-n,n-dicyclohexylacetamide can be synthesized through the reaction of bromoacetyl bromide with dicyclohexylamine . The reaction typically involves the following steps:
- The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
- The product is then purified using standard techniques such as recrystallization or column chromatography.
Bromoacetyl bromide: is reacted with in an appropriate solvent such as dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-n,n-dicyclohexylacetamide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different substituted acetamides.
Reduction: The compound can be reduced to form the corresponding amine.
Oxidation: Oxidative reactions can modify the acetamide group or the cyclohexyl rings.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Substituted acetamides with different functional groups.
Reduction: Corresponding amines.
Oxidation: Oxidized derivatives of the acetamide or cyclohexyl rings.
Scientific Research Applications
2-Bromo-n,n-dicyclohexylacetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-n,n-dicyclohexylacetamide involves its interaction with specific molecular targets. The bromine atom and the acetamide group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact molecular pathways and targets are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-n,n-dimethylacetamide
- 2-Bromo-n,n-diethylacetamide
- 2-Bromo-n,n-diphenylacetamide
Uniqueness
2-Bromo-n,n-dicyclohexylacetamide is unique due to the presence of two bulky cyclohexyl groups, which impart distinct steric and electronic properties. This makes it different from other similar compounds that have smaller or less bulky substituents. The cyclohexyl groups can influence the compound’s reactivity, solubility, and overall chemical behavior, making it suitable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-bromo-N,N-dicyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24BrNO/c15-11-14(17)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h12-13H,1-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLCVBLOKRICDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50511393 |
Source
|
Record name | 2-Bromo-N,N-dicyclohexylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50511393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54700-62-8 |
Source
|
Record name | 2-Bromo-N,N-dicyclohexylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50511393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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